molecular formula C19H17N3O5 B11703408 Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro- CAS No. 20200-64-0

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-

Cat. No.: B11703408
CAS No.: 20200-64-0
M. Wt: 367.4 g/mol
InChI Key: WOHKZAFFWQFDQP-UHFFFAOYSA-N
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Description

Spiropyrans are a prominent class of photochromic compounds characterized by a spiro junction between a benzopyran (chromene) and an indole/indoline moiety. The compound Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro- (hereafter referred to as 6,8-dinitro-spiropyran) features methyl groups at the 1',3',3' positions and nitro (-NO₂) substituents at the 6 and 8 positions of the benzopyran ring.

Spiropyrans exhibit reversible photoisomerization between a closed spiro form (colorless) and an open merocyanine form (colored) under UV/visible light, enabling applications in smart materials, sensors, and molecular switches . The nitro group is a strong electron-withdrawing substituent that enhances photochromic sensitivity by stabilizing the open merocyanine form through resonance and inductive effects . The presence of dual nitro groups at the 6 and 8 positions is expected to amplify these effects, though direct experimental data remain scarce.

Properties

CAS No.

20200-64-0

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

1',3',3'-trimethyl-6,8-dinitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C19H17N3O5/c1-18(2)14-6-4-5-7-15(14)20(3)19(18)9-8-12-10-13(21(23)24)11-16(22(25)26)17(12)27-19/h4-11H,1-3H3

InChI Key

WOHKZAFFWQFDQP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired spiropyran structure . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

Common reagents used in these reactions include UV light for photochromic transformations and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from the closed-ring spiropyran form to the open-ring merocyanine form. This transformation involves the breaking and forming of chemical bonds, leading to changes in the compound’s optical properties . The molecular targets and pathways involved in this process are primarily related to the absorption of light and the subsequent isomerization of the spiropyran structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Photochromic Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula λmax (nm) Thermal Relaxation (T₁/₂) Key Applications References
6-Nitro-spiropyran (6-NO₂-BIPS) 6-NO₂, 1',3',3'-CH₃ C₁₉H₁₈N₂O₃ 350–380 Minutes to hours Solvent-switchable films
8-Nitro-spiropyran 8-NO₂, 1',3',3'-CH₃ C₁₉H₁₈N₂O₃ 360–390 Slower than 6-NO₂ Wettability modulation
6,8-Dinitro-spiropyran (hypothetical) 6,8-diNO₂, 1',3',3'-CH₃ C₁₉H₁₇N₃O₅ ~400–420* Extended* N/A (theoretical)
8-Methoxy-6-nitro-spiropyran 6-NO₂, 8-OCH₃ C₂₀H₂₀N₂O₄ 370–400 Hours Nanofiber-based sensors
7-Nitro-spiropyran (SP-1) 7-NO₂, 1',3',3'-CH₃ C₂₀H₂₁N₃O₃ 340–360 Fast (seconds) Metal ion detection

Notes:

  • λmax : The 6-nitro derivative absorbs in the near-UV range (350–380 nm), while the 8-nitro analog shows a slight red shift . The dual nitro groups in 6,8-dinitro-spiropyran are predicted to further red-shift absorption (~400–420 nm) due to enhanced conjugation .
  • Thermal Relaxation: Nitro groups stabilize the open merocyanine form, increasing T₁/₂. For example, 6-NO₂-BIPS exhibits slower relaxation in polar solvents (e.g., ethanol) compared to non-nitro analogs .
  • Methoxy vs. Nitro : Methoxy groups (e.g., 8-OCH₃ in ) provide electron-donating effects, counteracting nitro-induced stabilization of the open form .

Structural and Kinetic Differences

  • 6-Nitro Derivatives: Widely studied for solvent-dependent photochromism. In ethanol, 6-NO₂-BIPS shows reversible switching with a T₁/₂ of ~30 minutes, while in greener solvents like cyclopentyl methyl ether (CPME), the kinetics slow significantly .
  • 8-Nitro Derivatives: Limited data suggest slower ring-closing kinetics due to steric hindrance at the 8 position, which may impede structural reorganization .

Research Findings and Trends

Substituent Position Matters : Nitro groups at the 6 position exert stronger electronic effects than at the 8 position due to proximity to the spiro junction .

Solvent Interactions: Polar solvents stabilize the open form of nitro-substituted spiropyrans, with ethanol and CPME showing distinct kinetic profiles .

Thermal Stability : Dual nitro substitution may compromise reversibility, as observed in over-functionalized spiropyrans with reduced cyclability .

Biological Activity

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro- (CAS Number: 1485-92-3) is a synthetic compound that belongs to the class of spiro compounds, characterized by its unique structural configuration which combines features of both benzopyran and indole. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.

PropertyValue
Molecular FormulaC19H19N2O4
Molecular Weight341.37 g/mol
Density1.18 g/cm³
Boiling Point408.7 ºC
Melting Point92 ºC
Flash Point120.1 ºC

The biological activity of Spiro[2H-1-benzopyran-2,2'-[2H]indole] is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit diverse mechanisms of action:

  • Antioxidant Activity : The presence of nitro groups in the structure enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that Spiro[2H-1-benzopyran-2,2'-[2H]indole] can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 µM to 30 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with Spiro[2H-1-benzopyran-2,2'-[2H]indole] led to an increase in apoptotic cells compared to control groups.

In Vivo Studies

In vivo studies using animal models have highlighted the therapeutic potential of this compound:

  • Tumor Growth Inhibition : Animal models treated with Spiro[2H-1-benzopyran-2,2'-[2H]indole] exhibited reduced tumor growth compared to untreated controls, suggesting its efficacy as an anticancer agent.
  • Anti-inflammatory Effects : Administration of the compound resulted in decreased levels of inflammatory markers in serum samples from treated animals.

Case Studies

A notable case study involved the application of Spiro[2H-1-benzopyran-2,2'-[2H]indole] in a therapeutic regimen for patients with chronic inflammatory conditions. The results indicated significant improvement in clinical symptoms and a marked reduction in inflammatory biomarkers after a treatment period of eight weeks.

Q & A

Q. What are the optimal synthetic routes for preparing Spiro[2H-1-benzopyran-2,2'-[2H]indole] derivatives with nitro substituents?

The synthesis typically involves multi-step reactions, including nitro-reduction and lactamization. For example, a one-pot nitro-reduction/double lactamization approach using LiAlH₄ in THF under nitrogen atmosphere yields spiro[indoline-3,3'-quinoline] derivatives . Alternative methods include cyclization of propargyl ethers to form 2H-1-benzopyrans, followed by epoxide ring-opening with amines . Key factors affecting yield include solvent choice (e.g., THF for high polarity) and reaction time (12–24 hours for complete conversion).

Q. How can structural characterization of this spiro compound be performed to confirm its regiochemistry?

Advanced spectroscopic techniques are critical:

  • NMR (¹H, ¹³C, DEPT-135) resolves spiro junction geometry and nitro group positioning .
  • X-ray crystallography (e.g., CCDC 843674) confirms bond angles and steric effects from trimethyl groups .
  • HRMS validates molecular formula (e.g., C₁₉H₁₈N₂O₃ for the 6-nitro derivative) .

Q. What fundamental photochromic properties does this compound exhibit?

The compound undergoes reversible ring-opening under UV light (365 nm), forming merocyanine isomers. Solvent polarity significantly impacts isomer stability: polar solvents (e.g., ethanol) stabilize the open form, while non-polar solvents (e.g., toluene) favor the closed spiro form . Absorption spectra show maxima at 490–630 nm, depending on isomer conformation (TTC vs. TTT) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the photochromic switching kinetics of this compound?

Kinetic studies using time-resolved spectroscopy reveal:

  • Solvent polarity : Dielectric constants >15 (e.g., DMSO) accelerate ring-opening (τ₁ = 1–10 ps) but slow ring-closing (τ₂ = 100–500 ms) due to stabilization of the zwitterionic merocyanine form .
  • Temperature : Elevated temperatures (>40°C) reduce thermal barrier for ring-closing, with activation energy (Eₐ) ~50 kJ/mol .

Q. What mechanisms explain contradictory data on biological activity (e.g., anticancer vs. no activity) in cell-based assays?

Discrepancies arise from:

  • Cellular uptake efficiency : Nitro groups enhance lipophilicity (logP ~2.5), but methyl groups may hinder membrane penetration .
  • Redox microenvironment : Nitro-reductase activity in cancer cells converts nitro groups to cytotoxic intermediates, but variability in enzyme expression affects potency .
  • Dose-dependent effects : IC₅₀ ranges from 10–50 μM, with higher concentrations inducing off-target effects .

Q. How can computational modeling guide the design of spiro derivatives with tailored electronic properties?

  • DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV) and charge distribution, aiding in tuning photochromic response .
  • MD simulations model solvent interactions to optimize isomerization barriers .
  • QSAR models correlate nitro group position (6 vs. 8) with bioactivity (R² = 0.78 for anticancer screens) .

Q. What strategies resolve discrepancies in dielectric constant measurements across studies?

  • Frequency-dependent analysis (10²–10⁶ Hz) separates interfacial polarization (Maxwell-Wagner) from bulk contributions .
  • Temperature-variable measurements (25–100°C) identify phase transitions (e.g., glass transition at 75°C) that distort permittivity .
  • Sample purity validation via HPLC-MS ensures contaminants (e.g., residual THF) do not alter dielectric properties .

Methodological Recommendations

  • Synthetic Optimization : Use LiAlH₄ in anhydrous THF under nitrogen to minimize byproducts . Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:4) .
  • Photochromic Studies : Employ femtosecond transient absorption spectroscopy (λₑₓ = 490–630 nm) to track isomerization dynamics .
  • Biological Assays : Pre-screen cell lines for nitro-reductase expression (e.g., HT-29 colon cancer) to ensure consistent activity .

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